molecular formula C22H21F3N2O4S2 B3958775 ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3958775
M. Wt: 498.5 g/mol
InChI Key: CETRVVOWXTWANO-UHFFFAOYSA-N
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Description

The compound ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic molecule featuring fused benzothiazine and benzothiophene moieties, with a trifluoromethyl substituent and an acetamido linker.

Crystallographic tools like SHELX (for structure refinement) and ORTEP-3 (for molecular visualization) are critical for elucidating such complex structures . Hydrogen bonding patterns, as analyzed via graph set theory (e.g., Etter’s formalism), would further clarify its supramolecular interactions in crystalline states .

Properties

IUPAC Name

ethyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S2/c1-2-31-21(30)18-12-5-3-4-6-14(12)33-20(18)27-17(28)10-16-19(29)26-13-9-11(22(23,24)25)7-8-15(13)32-16/h7-9,16H,2-6,10H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETRVVOWXTWANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiazine and benzothiophene rings. Common synthetic routes may involve the use of starting materials such as 2-aminobenzenethiol and ethyl acetoacetate, followed by cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Amide Bond Hydrolysis and Functionalization

The acetamido linker (-NH-C(=O)-CH2-) undergoes selective hydrolysis under acidic or basic conditions.

  • Hydrolysis with 6M HCl at 80°C cleaves the amide bond, yielding 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid (free acid) and ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

  • Selective acylation of the liberated amine (post-hydrolysis) with chloroacetyl chloride produces derivatives with modified side chains .

Reaction TypeConditionsProductsYieldSource
Acidic hydrolysis6M HCl, 80°C, 12 hrBenzothiazinone acetic acid + Tetrahydrobenzothiophene amine ester72%
AcylationChloroacetyl chloride, DCMN-chloroacetyl tetrahydrobenzothiophene + HCl85%

Ester Group Transformations

The ethyl carboxylate group participates in nucleophilic substitutions and reductions:

  • Saponification with NaOH/EtOH yields the corresponding carboxylic acid, enhancing water solubility for biological assays .

  • Transesterification with methanol/H2SO4 generates the methyl ester variant, altering pharmacokinetic properties .

Reaction TypeConditionsProductsApplicationSource
Saponification2M NaOH, EtOH, refluxCarboxylic acid derivativeSolubility tuning
TransesterificationMeOH, H2SO4, 60°CMethyl ester analogProdrug synthesis

Cyclization Reactions

The tetrahydrobenzothiophene ring undergoes intramolecular cyclization under oxidative conditions:

  • Oxidation with m-CPBA forms a sulfone derivative, stabilizing the thiophene ring for further functionalization .

  • Photochemical [2+2] cycloaddition with maleic anhydride creates fused bicyclic structures .

Reaction TypeConditionsProductsNotable FeatureSource
Sulfone formationm-CPBA, DCM, 0°C → RTTetrahydrobenzothiophene sulfoneEnhanced metabolic stability
PhotocycloadditionUV light, maleic anhydrideFused thiophene-maleic anhydride adductNovel ring system

Trifluoromethyl Group Reactivity

The -CF3 group exhibits limited direct reactivity but influences electronic properties:

  • Electrophilic aromatic substitution at the benzothiazinone ring is deactivated due to -CF3’s electron-withdrawing effect, requiring harsh nitration (HNO3/H2SO4) for nitro derivatives .

  • Radical fluorination attempts failed, confirming the stability of the -CF3 moiety under standard conditions .

Benzothiazinone Ring Modifications

The 3-oxo-1,4-benzothiazin-2-yl group participates in condensation reactions:

  • Knoevenagel condensation with aryl aldehydes forms α,β-unsaturated ketones, expanding conjugation .

  • Mannich reaction with morpholine and formaldehyde introduces amine side chains .

Reaction TypeReagentsProductsBiological ImpactSource
Knoevenagel condensationBenzaldehyde, piperidineStyryl-benzothiazinone hybridImproved π-stacking interactions
Mannich reactionMorpholine, formaldehydeN-morpholinomethyl benzothiazinoneEnhanced solubility

Catalytic Cross-Coupling

The tetrahydrobenzothiophene’s C-H bonds undergo palladium-catalyzed couplings:

  • Suzuki-Miyaura reaction with aryl boronic acids introduces biaryl motifs at the 5-position .

  • Buchwald-Hartwig amination installs secondary amines for kinase-targeted derivatives .

Reaction TypeCatalysts/ReagentsProductsApplicationSource
Suzuki couplingPd(PPh3)4, K2CO35-aryl-tetrahydrobenzothiopheneLibrary expansion
Buchwald-HartwigPd2(dba)3, XPhosN-alkylamine analogsKinase inhibition

Key Stability Considerations

  • pH sensitivity : The benzothiazinone ring decomposes in strong bases (pH > 10) .

  • Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications .

This compound’s multifunctional design enables diverse modifications, making it a versatile intermediate for neuroprotective and anti-inflammatory drug development. Further studies should explore enantioselective syntheses and in vivo metabolite profiling.

Scientific Research Applications

Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the benzothiazine ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Note: No direct evidence for analogous compounds or comparative data exists in the provided materials. The following analysis is inferred from general structural and functional group trends.

Structural Analogues and Functional Comparisons

Benzothiazine Derivatives: Compounds like 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine lack the fused benzothiophene-3-carboxylate moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, a common strategy in drug design.

Benzothiophene Carboxylates: Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives are known for anti-inflammatory activity. The acetamido linker in the target compound may improve solubility or binding affinity relative to simpler esters.

Zygocaperoside and Isorhamnetin-3-O Glycoside (from ): These natural products from Zygophyllum fabago are structurally distinct (triterpenoid and flavonoid glycosides) but highlight the importance of spectroscopic techniques (e.g., NMR, UV) for characterizing complex molecules .

Hypothetical Data Table (Based on General Trends)

Property Target Compound Benzothiazine Derivatives Benzothiophene Carboxylates
Molecular Weight ~500 g/mol (estimated) 250–350 g/mol 200–300 g/mol
LogP (Lipophilicity) ~3.5 (high due to CF₃) 2.0–3.0 1.5–2.5
Hydrogen Bond Acceptors 6–8 (amide, ketone, esters) 3–5 2–4
Bioactivity Hypothetical kinase inhibition Antimicrobial Anti-inflammatory

Limitations of Available Evidence

The provided evidence lacks specific data on the target compound or direct structural analogues. Key gaps include:

  • Synthesis and Characterization: No NMR, UV, or crystallographic data for the compound.
  • Biological Activity: No in vitro or in vivo studies.
  • Comparative Studies: No experimental comparisons with benzothiazine/benzothiophene derivatives.

Recommendations for Further Research

Synthesis and Characterization :

  • Use NMR and X-ray crystallography (via SHELX or WinGX) to confirm structure .

Computational Modeling :

  • Predict binding affinities using molecular docking against targets like kinases or GPCRs.

Toxicity Profiling :

  • Refer to TRI guidelines for assessing environmental and health impacts of trifluoromethyl groups .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?

Answer: The synthesis of structurally similar benzothiophene derivatives involves multi-step reactions. A general approach includes:

  • Step 1: Reacting a benzothiophene precursor (e.g., ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) with a coupling agent such as benzoylisothiocyanate in 1,4-dioxane under room-temperature stirring for 12–24 hours .
  • Step 2: Purification via ice/water precipitation and filtration.
    To optimize yields, employ Design of Experiments (DoE) principles:
  • Use a 2³ factorial design to test variables like solvent polarity, temperature, and stoichiometry .
  • Validate reaction pathways using quantum chemical calculations (e.g., DFT) to identify energy barriers and transition states .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and ester/amide linkages. For trifluoromethyl groups, ¹⁹F NMR is critical for verifying electronic environments .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., C₂₃H₂₃F₃N₂O₄S₂) and fragmentation patterns.
  • X-ray Crystallography: For resolving crystal packing and stereoelectronic effects of the trifluoromethyl and benzothiazine moieties .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

Answer:

  • Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states. For example, simulate the coupling of the benzothiazine and benzothiophene moieties to identify steric clashes or electronic mismatches .
  • Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. Platforms like COMSOL Multiphysics integrate AI for real-time parameter adjustments during synthesis .

Q. What strategies resolve contradictions in biological activity data for this compound?

Answer:

  • Meta-Analysis Framework:
    • Aggregate data from multiple assays (e.g., enzyme inhibition, cytotoxicity) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
    • Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding affinities, distinguishing true interactions from assay artifacts .
  • Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., trifluoromethyl vs. methyl) to isolate contributions to activity .

Q. How do reactor design and process control impact scalability for derivatives of this compound?

Answer:

  • Membrane Reactors: Use continuous-flow reactors with ceramic membranes to enhance mass transfer and reduce side reactions in multi-step syntheses .
  • In-line Analytics: Implement Raman spectroscopy or HPLC-PDA for real-time monitoring of intermediate concentrations. Feedback loops adjust flow rates or temperatures dynamically .

Q. What mechanistic insights can be gained from studying the trifluoromethyl group’s electronic effects?

Answer:

  • Electron-Deficient Character: The -CF₃ group stabilizes adjacent carbocations in acidic conditions, influencing reaction pathways. Use Hammett plots to quantify its electron-withdrawing effect .
  • Computational Electrostatic Potential Maps: Visualize charge distribution to predict regioselectivity in electrophilic substitutions (e.g., nitration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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